![molecular formula C12H16 B071970 1-Isopropenyl-3-isopropylbenzene CAS No. 1129-29-9](/img/structure/B71970.png)
1-Isopropenyl-3-isopropylbenzene
Overview
Description
1-Isopropenyl-3-isopropylbenzene is an organic compound with the molecular formula C12H16 . It is also known by other names such as 1-(1-methylethenyl)-3-(1-methylethyl)-benzene, 1-(propan-2-yl)-3-(prop-1-en-2-yl)benzene, and 1-ISO-PROPENYL-3-ISO-PROPYLBENZENE .
Molecular Structure Analysis
The molecular structure of 1-Isopropenyl-3-isopropylbenzene consists of a benzene ring with isopropenyl and isopropyl substituents . The average mass of the molecule is 160.255 Da and the monoisotopic mass is 160.125198 Da .Physical And Chemical Properties Analysis
1-Isopropenyl-3-isopropylbenzene is a colorless liquid . The average mass of the molecule is 160.255 Da and the monoisotopic mass is 160.125198 Da .Scientific Research Applications
Oxidation Processes and Derivative Production
- Aerobic Oxidation : 1,3,5-Triisopropylbenzene, closely related to 1-Isopropenyl-3-isopropylbenzene, can be efficiently oxidized using N-hydroxyphthalimide (NHPI) as a catalyst. This process results in the production of phenol derivatives like 5-acetoxy-1,3-diisopropylbenzene, which can be used as pharmaceutical starting materials (Aoki et al., 2005).
Catalysis and Chemical Reactions
- Hydrogenation and Dehydrogenation : 4-Isopropenyl-1-methylcyclohexene, a compound structurally related to 1-Isopropenyl-3-isopropylbenzene, undergoes hydrogenation and dehydrogenation catalyzed by various oxides. This process yields derivatives like 1-isopropyl-4-methylbenzene, demonstrating the compound's versatility in chemical reactions (Tanaka et al., 1978).
Industrial and Material Applications
- Chemical Process Design : Isopropylbenzene, similar to 1-Isopropenyl-3-isopropylbenzene, is a key component in the production of phenol and acetone, demonstrating its significant industrial utility (Dimian & Bîldea, 2008).
- Vapor-Liquid Equilibria Studies : Understanding the vapor-liquid equilibria of mixtures containing compounds like isopropenylbenzene is crucial in refining processes and chemical engineering, contributing to more efficient industrial applications (Bamberger et al., 1994).
Polymerization and Material Science
- Cationic Polymerization : Research shows that 1,3- and 1,4-diisopropenylbenzene, closely related to 1-Isopropenyl-3-isopropylbenzene, can undergo cationic polymerization. This process yields soluble polymers with high thermal stability and is potentially applicable in various material science domains (Nuyken et al., 1992).
Safety And Hazards
properties
IUPAC Name |
1-propan-2-yl-3-prop-1-en-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8,10H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXXZCIRCYKRBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150201 | |
Record name | 1-Isopropenyl-3-isopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropenyl-3-isopropylbenzene | |
CAS RN |
1129-29-9 | |
Record name | 1-(1-Methylethenyl)-3-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1129-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isopropenyl-3-isopropylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isopropenyl-3-isopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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